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Introduction
Cytokinins are a class of phytohormones that play a crucial role in regulating various aspects of

plant growth and development, including cell division, differentiation, leaf senescence, and

responses to environmental stresses.[1] Accurate quantification of endogenous cytokinin levels

in plant tissues is essential for understanding their physiological functions and for applications

in agriculture and drug development. This document provides a detailed protocol for the

extraction, purification, and quantification of a wide range of cytokinins from leaf tissue using a

robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Principle
The method involves the extraction of cytokinins from homogenized leaf tissue using an acidic

methanol-based solvent.[2][3] Deuterated internal standards are incorporated at the beginning

of the procedure to ensure accurate quantification by compensating for any analyte loss during

sample preparation.[4] The crude extract is then purified and concentrated using solid-phase

extraction (SPE) to remove interfering matrix components.[2][3] Finally, the purified extract is

analyzed by high-performance liquid chromatography (HPLC) or ultra-performance liquid

chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS) for the sensitive

and selective quantification of various cytokinin species.[2][5]
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Extraction Efficiency of Different Solvents
The choice of extraction solvent can significantly impact the recovery of cytokinins. The

following table summarizes the relative recovery rates of different extraction methods.

Extraction Solvent Key Components
Relative Recovery
Rate

Reference

Modified Bieleski's

Solvent

Methanol/Formic

Acid/Water (15:1:4,

v/v/v)

High [3]

Methanol/Water/Formi

c Acid
(15/4/1, v/v/v) 40% to 70% [2]

80% Methanol
Methanol/Water

(80:20, v/v)

Similar to Bieleski's

for most cytokinins
[3]

Ethyl Acetate (pH 7.7) Ethyl Acetate

78-82% for N6-(Δ2-

isopentenyl)adenine-

8-14C

[6]

Analytical Performance
The use of UPLC-MS/MS allows for highly sensitive detection of cytokinins. The table below

presents typical limits of detection (LODs) for various cytokinin species.

Cytokinin Class Analyte
Limit of Detection
(LOD)

Reference

Free Bases &

Ribosides
Most Analytes ~1 fmol [5]

O-Glucosides &

Nucleotides
Most Analytes 5-25 fmol [5]

General Cytokinins 12 common cytokinins 0.1-2.0 pg [2]

General Cytokinins 20 common cytokinins 10-50 fmol [7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/figure/Schematic-representation-of-cytokinin-signal-transduction-pathway-based-on-34-37_fig1_253329651
https://molbio.mgh.harvard.edu/sheenweb/cytokinin_signaling.html
https://www.researchgate.net/figure/Schematic-representation-of-cytokinin-signal-transduction-pathway-based-on-34-37_fig1_253329651
https://en.wikipedia.org/wiki/Cytokinin_signaling_and_response_regulator_protein
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DS-eJGwhfJCs&q=EgSsaLexGOjMicgGIjDQORzJdk7v1XHtHS2rXtR07ULmyGWZu6kKvfkKSHmhJgNFhio55nInsEnfJzRuAHMyAnJSWgFD
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DS-eJGwhfJCs&q=EgSsaLexGOjMicgGIjDQORzJdk7v1XHtHS2rXtR07ULmyGWZu6kKvfkKSHmhJgNFhio55nInsEnfJzRuAHMyAnJSWgFD
https://molbio.mgh.harvard.edu/sheenweb/cytokinin_signaling.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC151247/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Materials and Reagents

Plant Tissue: Fresh leaf tissue

Solvents: Methanol (MeOH), Formic acid (HCOOH), Acetonitrile (ACN), Water (Milli-Q or

equivalent), Ammonium hydroxide (NH₄OH)

Standards: Deuterated cytokinin internal standards (e.g., [²H₅]tZ, [²H₅]tZR) and non-labeled

analytical standards for calibration curves.

Extraction Buffer: Methanol/Water/Formic acid (15:4:1, v/v/v) or Modified Bieleski's solvent

(Methanol/HCOOH/H₂O; 15:1:4, v/v/v).[2][3]

Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges (e.g., Oasis MCX).

Equipment:

Mortar and pestle or a mechanical homogenizer (e.g., Geno/Grinder)

Microcentrifuge tubes (1.5 or 2 mL)

Centrifuge

Nitrogen evaporator

HPLC or UPLC system

Tandem mass spectrometer

Sample Collection and Homogenization
Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic

activity.[4]

Store the samples at -80°C until further processing.
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For homogenization, grind the frozen leaf tissue to a fine powder under liquid nitrogen using

a pre-chilled mortar and pestle or a mechanical homogenizer.[4]

Accurately weigh the frozen powder (typically 20-50 mg) into pre-chilled microcentrifuge

tubes.

Cytokinin Extraction
Prepare the extraction buffer and chill it to -20°C.

Add a known amount of deuterated internal standards to the extraction buffer.[4]

Add 1 mL of the extraction buffer containing internal standards to each sample tube.

Vortex the tubes vigorously to ensure thorough mixing.

Incubate the samples at -20°C for at least 1 hour (overnight incubation is also common).[4]

Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[4]

Carefully collect the supernatant and transfer it to a new tube.

To maximize yield, a second extraction can be performed by adding another 0.5 mL of

extraction buffer to the pellet, vortexing, incubating for 30 minutes at -20°C, and centrifuging

again.[4]

Combine the supernatants from both extraction steps.[4]

Solid-Phase Extraction (SPE) Purification
Condition the SPE Cartridge:

Pass 1 mL of methanol through the Oasis MCX cartridge.

Equilibrate the cartridge with 1 mL of water.

Load the Sample:
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Dilute the combined supernatant with water to reduce the methanol concentration to below

10%.

Load the diluted extract onto the conditioned SPE cartridge.

Wash the Cartridge:

Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering

compounds.[4]

Wash with 1 mL of methanol to remove hydrophobic interfering compounds.[4]

Elute the Cytokinins:

Elute the cytokinins from the cartridge with 1 mL of 0.35 N NH₄OH in 60% methanol.[4]

Dry and Reconstitute:

Evaporate the eluate to dryness under a stream of nitrogen gas at 45°C.[4]

Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial mobile

phase for LC-MS/MS analysis (e.g., 0.1% acetic acid or 10% methanol).[4][8]

LC-MS/MS Analysis
Chromatographic Separation:

Inject the reconstituted sample into an HPLC or UPLC system equipped with a C18

reversed-phase column.

Use a gradient elution program with mobile phases typically consisting of water and

acetonitrile, both containing a small amount of an acidifier like formic acid or acetic acid to

improve peak shape and ionization efficiency.

Mass Spectrometric Detection:

The eluent from the chromatography column is introduced into the electrospray ionization

(ESI) source of the tandem mass spectrometer.
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Operate the mass spectrometer in the positive ion mode.

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the

precursor ion of each cytokinin in the first quadrupole, fragmenting it in the collision cell,

and monitoring a specific product ion in the third quadrupole. This highly selective

technique minimizes interferences and enhances sensitivity.[5]

Quantification:

Create a calibration curve for each cytokinin using analytical standards of known

concentrations.

Quantify the endogenous cytokinins in the samples by comparing the peak area ratios of

the endogenous cytokinin to its corresponding deuterated internal standard against the

calibration curve.
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Caption: Experimental workflow for cytokinin analysis from leaf tissue.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15142293?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane / ER

Cytoplasm

Nucleus

Cytokinin Receptor (AHK)

Histidine Phosphotransfer
Protein (AHP)

Phosphotransfer

Type-B Response
Regulator (ARR)

Nuclear Translocation
& Phosphotransfer

Cytokinin Response Genes

Activates Transcription

Type-A Response
Regulator (ARR)

Negative Feedback

Induces Expression

Cytokinin

Binding & Autophosphorylation

Click to download full resolution via product page

Caption: Simplified diagram of the cytokinin signaling pathway.[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15142293?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/17925576/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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